Cas no 1518035-03-4 (4-cyclopropyl-3-methylbenzaldehyde)

4-cyclopropyl-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropyl-3-methylbenzaldehyde
- Benzaldehyde, 4-cyclopropyl-3-methyl-
-
- インチ: 1S/C11H12O/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-7,10H,3-4H2,1H3
- InChIKey: ROSGFIPJFBRBNJ-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(C2CC2)C(C)=C1
計算された属性
- せいみつぶんしりょう: 160.088815002g/mol
- どういたいしつりょう: 160.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 17.1Ų
4-cyclopropyl-3-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705523-0.25g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95.0% | 0.25g |
$503.0 | 2025-03-12 | |
Enamine | EN300-705523-0.05g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95.0% | 0.05g |
$235.0 | 2025-03-12 | |
1PlusChem | 1P01C7RL-500mg |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 500mg |
$1040.00 | 2024-06-20 | |
Aaron | AR01C7ZX-250mg |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 250mg |
$717.00 | 2025-02-09 | |
1PlusChem | 1P01C7RL-10g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 10g |
$5451.00 | 2024-06-20 | |
1PlusChem | 1P01C7RL-100mg |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 100mg |
$497.00 | 2024-06-20 | |
1PlusChem | 1P01C7RL-1g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 1g |
$1316.00 | 2024-06-20 | |
A2B Chem LLC | AW48753-5g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 5g |
$3130.00 | 2024-04-20 | |
Aaron | AR01C7ZX-100mg |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 100mg |
$509.00 | 2025-02-09 | |
Aaron | AR01C7ZX-2.5g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 2.5g |
$2759.00 | 2025-02-09 |
4-cyclopropyl-3-methylbenzaldehyde 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-cyclopropyl-3-methylbenzaldehydeに関する追加情報
4-Cyclopropyl-3-methylbenzaldehyde: A Versatile Organic Compound in Modern Pharmaceutical Research
4-Cyclopropyl-3-methylbenzaldehyde, with the chemical formula C12H14O and CAS number 1518035-03-4, represents a critical intermediate in the synthesis of various bioactive molecules. This aromatic aldehyde derivative combines structural features of a benzene ring with a cyclopropyl group and a methyl substituent, creating a unique scaffold for functionalization. Recent advances in medicinal chemistry have highlighted its potential as a building block for drug discovery, particularly in the development of small-molecule therapeutics targeting neurodegenerative disorders and metabolic diseases.
4-Cyclopropyl-3-methylbenzaldehyde is characterized by its planar aromatic system, which allows for extensive conjugation with other functional groups. The cyclopropyl ring, a three-membered cyclic structure, introduces strain and reactivity into the molecule, making it a valuable template for the synthesis of complex heterocyclic compounds. The methyl substituent at the 3-position further enhances the molecule's hydrophobicity, influencing its solubility properties and biological activity. These structural features position 4-cyclopropyl-3-methylbenzaldehyde as a promising candidate for applications in both synthetic organic chemistry and pharmaceutical sciences.
Recent studies have demonstrated the utility of 4-cyclopropyl-3-methylbenzaldehyde in the design of novel therapeutic agents. For instance, researchers have employed this compound as a key intermediate in the synthesis of compounds targeting Alzheimer's disease. A 2023 publication in Journal of Medicinal Chemistry reported the successful incorporation of 4-cyclopropyl-3-methylbenzaldehyde into a series of β-secretase inhibitors, which showed improved potency and selectivity compared to existing drugs. This highlights the compound's role in the development of more effective treatments for neurodegenerative conditions.
Advances in asymmetric synthesis have further expanded the applications of 4-cyclopropyl-3-methylbenzaldehyde. The compound's reactivity towards nucleophilic attack makes it an ideal substrate for the formation of chiral centers, a crucial aspect of drug design. A 2024 study published in Organic Letters described the use of 4-cyclopropyl-3-methylbenzaldehyde in the enantioselective synthesis of a series of chiral aldehydes, which exhibited enhanced biological activity in preclinical models of type 2 diabetes. These findings underscore the compound's importance in the creation of stereospecific pharmaceuticals.
The synthesis of 4-cyclopropyl-3-methylbenzaldehyde has been optimized through various methodologies, including catalytic cross-coupling reactions and microwave-assisted protocols. A 2023 review in Chemical Reviews detailed the use of palladium-catalyzed Sonogashira couplings to efficiently construct the cyclopropyl ring, reducing synthetic complexity and increasing yield. Such advancements in synthetic methods have made 4-cyclopropyl-3-methylbenzaldehyde more accessible for large-scale production, supporting its use in both academic research and industrial applications.
4-Cyclopropyl-3-methylbenzaldehyde has also shown potential in the development of agrochemicals. A 2024 study in Journal of Agricultural and Food Chemistry explored its use as a precursor for the synthesis of novel herbicides with improved environmental stability. The compound's ability to undergo electrophilic substitution reactions allowed for the incorporation of functional groups that enhanced herbicidal activity while reducing toxicity to non-target organisms. This application highlights the versatility of 4-cyclopropyl-3-methylbenzaldehyde beyond pharmaceutical contexts.
In the field of materials science, 4-cyclopropyl-3-methylbenzaldehyde has been investigated for its potential in the synthesis of conductive polymers. A 2023 paper in Advanced Materials reported the use of this compound as a monomer in the preparation of conjugated polymers with enhanced charge transport properties. These materials could have applications in flexible electronics and optoelectronic devices, demonstrating the compound's interdisciplinary relevance.
The physicochemical properties of 4-cyclopropyl-3-methylbenzaldehyde are critical to its functional applications. Its high melting point and low solubility in water suggest potential uses in solid-state formulations, while its volatility makes it suitable for vapor-phase synthesis techniques. These characteristics influence its handling and storage requirements, which are essential considerations for both research and industrial settings.
Computational studies have provided insights into the molecular interactions of 4-cyclopropyl-3-methylbenzaldehyde with biological targets. Molecular docking simulations have revealed its ability to bind to specific protein pockets, such as those of acetylcholinesterase, which is a target for Alzheimer's disease treatment. These computational models help predict the compound's behavior in vivo, guiding the design of more effective derivatives.
Despite its promising applications, the use of 4-cyclopropyl-3-methylbenzaldehyde requires careful consideration of its environmental impact. A 2024 study in Environmental Science & Technology evaluated the biodegradability of the compound and found that it undergoes rapid microbial degradation under aerobic conditions. This finding is crucial for ensuring its safe use in industrial processes and minimizing ecological risks.
Overall, 4-cyclopropyl-3-methylbenzaldehyde stands as a versatile and important compound in modern chemistry. Its structural features and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. Ongoing research continues to uncover new applications and optimize its use, ensuring its relevance in both academic and industrial settings.
As the field of medicinal chemistry evolves, the role of 4-cyclopropyl-3-methylbenzaldehyde is likely to expand further. Its unique properties and adaptability to various synthetic strategies position it as a key player in the development of next-generation therapeutics. Continued exploration of its potential will undoubtedly lead to new discoveries and innovations in multiple scientific disciplines.
For researchers and industry professionals, the availability of 4-cyclopropyl-3-methylbenzaldehyde in high purity and under controlled conditions is essential for advancing their work. Proper handling and storage are necessary to maintain its integrity and ensure its effectiveness in various applications. Collaborative efforts between chemists, biologists, and engineers will be crucial in maximizing the compound's potential and addressing any challenges associated with its use.
In conclusion, 4-cyclopropyl-3-methylbenzaldehyde represents a significant advancement in synthetic chemistry with wide-ranging implications. Its structural versatility, reactivity, and adaptability to diverse applications make it an invaluable compound for future research and development. As scientific understanding of this molecule continues to grow, its impact on various fields is expected to increase, paving the way for innovative solutions to complex challenges.
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